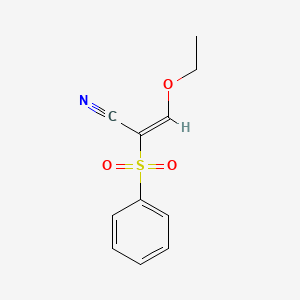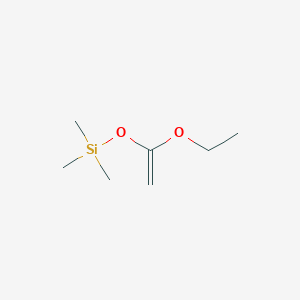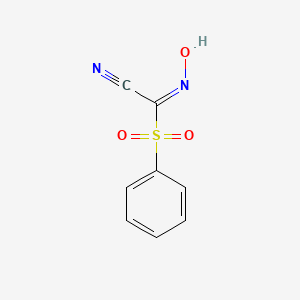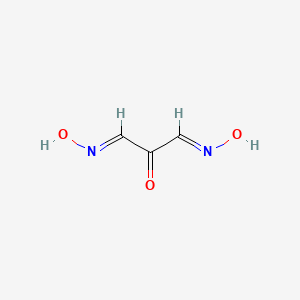
3-Ethoxy-2-(phenylsulfonyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-2-(phenylsulfonyl)acrylonitrile is an organic compound with the molecular formula C11H11NO3S and a molecular weight of 237.28 g/mol It is characterized by the presence of an ethoxy group, a phenylsulfonyl group, and an acrylonitrile moiety
Preparation Methods
The synthesis of 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile typically involves the reaction of benzyl (2-bromoethyl)carbamate with a Michael acceptor in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at temperatures ranging from 0 to 20°C . The reaction mixture is stirred for several hours to days, followed by extraction and purification through flash chromatography.
Chemical Reactions Analysis
3-Ethoxy-2-(phenylsulfonyl)acrylonitrile undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy and phenylsulfonyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include sodium hydride, tetrahydrofuran, and various catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Ethoxy-2-(phenylsulfonyl)acrylonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile involves its interaction with various molecular targets, depending on the specific application. In coupling reactions, for example, it participates in the formation of carbon-carbon bonds through the Suzuki–Miyaura mechanism, which involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar compounds to 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile include:
- 3-Methoxy-2-(phenylsulfonyl)acrylonitrile
- 3-Ethoxy-2-(methylsulfonyl)acrylonitrile
- 3-Ethoxy-2-(phenylsulfonyl)propionitrile
These compounds share structural similarities but differ in the substituents attached to the acrylonitrile moiety. The unique combination of the ethoxy and phenylsulfonyl groups in this compound contributes to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-ethoxyprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-2-15-9-11(8-12)16(13,14)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3/b11-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKBSEPGZUQYAT-PKNBQFBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/S(=O)(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1E,2E)-N-[(Pentafluorophenyl)methoxy]but-2-en-1-imine](/img/structure/B1609645.png)

![7-CHLORO-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-5-AMINE](/img/structure/B1609647.png)







